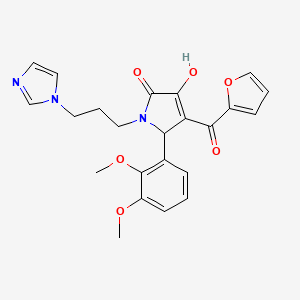
1-(3-(1H-imidazol-1-yl)propyl)-5-(2,3-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-imidazol-1-yl)propyl)-5-(2,3-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H23N3O6 and its molecular weight is 437.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-(1H-imidazol-1-yl)propyl)-5-(2,3-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one , hereafter referred to as Compound A , exhibits a complex structure that combines imidazole, furan, and pyrrole moieties. This unique combination suggests potential biological activities that merit detailed investigation. This article explores the biological activity of Compound A, focusing on its mechanisms of action, molecular targets, and relevant research findings.
Biological Activity Overview
Compound A has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. Its biological activity is largely attributed to the interactions facilitated by its imidazole and furan rings.
Antimicrobial Activity
Recent studies have indicated that compounds with imidazole and furan structures exhibit significant antimicrobial properties. For instance, derivatives similar to Compound A have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism involves the inhibition of bacterial enzyme activity, leading to cell death.
Anticancer Potential
Research has suggested that Compound A may also possess anticancer properties. Its ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell cycle regulation and apoptosis . Notably, studies have shown that compounds with similar structural features can inhibit tumor growth in vitro and in vivo.
The biological activity of Compound A can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring facilitates coordination with metal ions in active sites of enzymes, inhibiting their function.
- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways.
- Oxidative Stress Modulation : By modulating oxidative stress pathways, Compound A may protect against cellular damage.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer effects of compounds similar to Compound A, it was found that treatment with these compounds resulted in a significant reduction in cell viability in human breast cancer cells. The study reported an IC50 value of approximately 20 µM after 48 hours of treatment. Mechanistic studies indicated that these compounds induced apoptosis through the activation of caspase pathways .
特性
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-30-17-7-3-6-15(22(17)31-2)19-18(20(27)16-8-4-13-32-16)21(28)23(29)26(19)11-5-10-25-12-9-24-14-25/h3-4,6-9,12-14,19,28H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQGVSRVSDHIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













